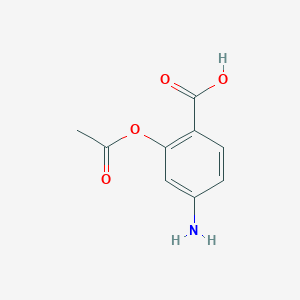

Acetyl 4-aminosalicylic acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

102338-89-6 |

|---|---|

Formule moléculaire |

C9H9NO4 |

Poids moléculaire |

195.17 g/mol |

Nom IUPAC |

2-acetyloxy-4-aminobenzoic acid |

InChI |

InChI=1S/C9H9NO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13) |

Clé InChI |

OGBZOXBEULJKHF-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=CC(=C1)N)C(=O)O |

SMILES canonique |

CC(=O)OC1=C(C=CC(=C1)N)C(=O)O |

Autres numéros CAS |

102338-89-6 |

Numéros CAS associés |

102338-90-9 (Sodium) |

Synonymes |

acetyl 4-aminosalicylic acid acetyl 4-aminosalicylic acid, sodium salt acetyl-p-aminosalicylic acid acetyl-para-aminosalicylic acid AcPAS |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Aminosalicylic Acid and Its Acetylated Analogues

Direct Acetylation Pathways of 4-Aminosalicylic Acid

The direct acetylation of 4-aminosalicylic acid is a key transformation, both in its metabolic inactivation and in the synthesis of derivatives. nih.gov The molecule presents multiple reactive sites—an amino group, a hydroxyl group, and a carboxylic acid—making selective acetylation a significant chemical challenge.

Chemical Routes to N-Acetyl-4-aminosalicylic Acid

N-acetyl-4-aminosalicylic acid is the primary metabolite of 4-ASA. nih.gov Its chemical synthesis requires careful control to ensure the acetyl group is added to the nitrogen atom of the amino group rather than the oxygen atom of the hydroxyl group. A common laboratory method involves reacting 4-ASA with acetic anhydride (B1165640). nih.gov One described procedure involves dissolving 4-aminosalicylic acid in hydrochloric acid and stirring it with acetic anhydride overnight to produce the N-acetylated derivative. nih.gov

However, to achieve high selectivity, particularly in more complex syntheses, a protection strategy is often employed. This involves temporarily blocking the more reactive hydroxyl and carboxyl groups to direct the acetylation to the amino group. While direct N-acetylation methods exist, multi-step syntheses involving protecting groups are common to achieve specific isomers and high purity. researchgate.netchemrevlett.com

Optimization of Reaction Conditions for Acetylation Yield and Selectivity

Optimizing the synthesis of acetylated 4-ASA derivatives is crucial for maximizing yield and ensuring the correct isomer is produced. This involves the strategic use of protecting groups and careful control of reaction parameters. For instance, in the synthesis of intermediates for azo derivatives, the amino group may first be protected with a group like benzyloxycarbonyl, followed by acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine. chemrevlett.com The choice of solvent, reaction temperature, and the nature of the base are critical factors that influence the reaction's outcome.

The table below summarizes typical reaction conditions and reagents used in the synthesis of acetylated 4-ASA intermediates, as derived from multi-step synthetic pathways for its derivatives.

| Step | Reagent(s) | Solvent/Conditions | Purpose | Reference |

| Amine Protection | Benzyl chloroformate, Sodium bicarbonate | Aqueous solution | To protect the amino group before acetylating the hydroxyl group. | chemrevlett.com |

| Hydroxyl Acetylation | Acetic anhydride, Pyridine | N/A | To acetylate the hydroxyl group while the amino group is protected. | chemrevlett.com |

| Direct N-Acetylation | Acetic anhydride | Hydrochloric acid | To directly synthesize N-acetyl-4-aminosalicylic acid. | nih.gov |

| Amine Deprotection | Hydrogenation (e.g., with a Palladium catalyst) | N/A | To remove the protecting group from the amine to make it available for further reactions like diazotization. | researchgate.netchemrevlett.com |

Synthesis and Structural Elucidation of Advanced 4-Aminosalicylic Acid Derivatives

To enhance its therapeutic properties and enable targeted delivery, 4-ASA has been chemically modified to create advanced derivatives, including azo-linked compounds and prodrug conjugates.

Azo Derivatives via Conjugation Chemistry

Azo derivatives of 4-ASA are a significant class of prodrugs. The synthesis of these compounds involves a multi-step process designed to link 4-ASA to a carrier molecule via an azo bond (-N=N-). This bond is stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by bacteria in the colon. researchgate.net

The general synthetic strategy proceeds as follows:

Protection of Functional Groups : The amino and hydroxyl groups of 4-ASA are protected to prevent unwanted side reactions. A common approach is to protect the amino group with a benzyloxycarbonyl group and the hydroxyl group via acetylation. researchgate.net

Selective Deprotection : The protecting group on the amine is removed, typically by hydrogenation, to free it for the next step. researchgate.net

Diazotization : The exposed aromatic amino group is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in an acidic medium at low temperatures. researchgate.netchemrevlett.com

Azo Coupling : The diazonium salt is then reacted with a suitable carrier molecule, such as salicylic (B10762653) acid, hydroxybenzene, or N-salicyloyl glycine (B1666218), under alkaline conditions to form the azo linkage. nih.govresearchgate.net

Final Deprotection : Any remaining protecting groups, such as the acetyl group on the hydroxyl, are removed by hydrolysis to yield the final azo derivative. researchgate.net

This strategy allows for the creation of various prodrugs designed for targeted release.

| Azo Derivative Carrier | Purpose of Carrier | Reference |

| Salicylic acid | Carrier molecule for azo coupling. nih.govresearchgate.net | nih.govresearchgate.net |

| Hydroxybenzene | Carrier molecule for azo coupling. nih.govresearchgate.net | nih.govresearchgate.net |

| N-salicyloyl glycine | Carrier molecule for azo coupling. nih.govresearchgate.net | nih.govresearchgate.net |

| N,N-dimethyl aniline | Inactive moiety for forming an azo bond prodrug. semanticscholar.org | semanticscholar.org |

| 4-Aminosalicylic acid / 5-Aminosalicylic acid | Aminosalicylates used as carriers in different combinations. nih.gov | nih.gov |

Design and Synthesis of Prodrug Conjugates

Prodrug strategies for 4-ASA aim to improve its delivery and efficacy. Conjugating 4-ASA to other molecules, such as peptides, can facilitate targeted delivery to specific cells or tissues.

Peptide-mediated delivery represents an advanced strategy for targeting 4-ASA. By conjugating the drug to specific peptides, it can be directed to cells expressing corresponding receptors, such as macrophages, which are key host cells for Mycobacterium tuberculosis. elte.hu

One notable approach involves conjugating N-substituted derivatives of 4-ASA to tuftsin (B1682037) peptides, which are known to target macrophages. elte.hu Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg) and its oligomers (e.g., [TKPKG]n) can serve as carriers. elte.huacs.orgcsic.es The conjugation is achieved by forming stable amide or oxime bonds between the 4-ASA derivative and the peptide carrier. elte.hu These peptide-drug conjugates are designed to be internalized by the target cells, after which the active drug is released intracellularly, enhancing its efficacy against pathogens residing within those cells. elte.hu

Other research has explored the conjugation of 4-ASA with various amino acids, such as glycine, D-phenylalanine, and L-tryptophan, to form mutual amide prodrugs. researchgate.net These prodrugs are designed to be stable in the upper gastrointestinal tract and are activated by N-acyl amidases secreted by colonic bacteria. researchgate.net

| Conjugate Type | Carrier Molecule/Peptide | Linkage Type | Target/Purpose | Reference |

| Peptide Conjugate | Tuftsin peptides (e.g., [TKPKG]n) | Amide or Oxime | Targeting macrophages for intracellular drug delivery. | elte.hu |

| Amide Prodrug | Glycine | Amide | Colon-targeting prodrug. | researchgate.net |

| Amide Prodrug | D-phenylalanine | Amide | Colon-targeting prodrug. | researchgate.net |

| Amide Prodrug | L-tryptophan | Amide | Colon-targeting prodrug. | researchgate.net |

Enzyme-Labile Linker Integration

The incorporation of enzyme-labile linkers into drug molecules is a sophisticated prodrug strategy designed to enhance pharmacokinetic properties and achieve targeted drug release. For acetyl 4-aminosalicylic acid, this approach typically involves the esterification of the phenolic hydroxyl group or the formation of a cleavable bond at the amino or carboxylic acid functionalities. These linkers are designed to be stable in the systemic circulation but are selectively cleaved by specific enzymes, such as esterases, phosphatases, or proteases, which are often abundant at the target site.

A notable strategy involves the use of peptide-based linkers that are substrates for lysosomal proteases like cathepsin B. For instance, derivatives of 4-aminosalicylic acid (ASA) have been conjugated to oligotuftsin peptide carriers, which target macrophages, a key cell type in various diseases. researchgate.net In these constructs, enzyme-labile tetrapeptide sequences such as Gly-Phe-Leu-Gly (GFLG) or Gly-Phe-Tyr-Ala (GFYA) are inserted between the ASA derivative and the carrier peptide. researchgate.net The GFLG sequence is particularly recognized for its susceptibility to cleavage by cathepsin B. researchgate.net While these studies have focused on ASA derivatives, the principles are directly applicable to this compound, where the acetyl group would serve to protect the amino functionality during synthesis.

Another common approach is the use of (acyloxy)alkoxy promoieties to mask carboxylic acids or phenols. These linkers are hydrolyzed by esterases to release a hemiacetal intermediate, which then spontaneously breaks down to release the parent drug. acs.org For this compound, an (acyloxy)alkyl ester could be formed at the carboxylic acid position. The choice of the acyl and alkyl groups allows for the fine-tuning of the hydrolysis rate and lipophilicity of the prodrug. uobabylon.edu.iq For example, acetoxymethyl (AM) esters are frequently used to mask carboxylic acids and phenols to improve cell permeability. acs.org

The general synthetic scheme for integrating an enzyme-labile linker with this compound would first involve the acetylation of the amino group of 4-aminosalicylic acid. This is a standard procedure to protect the amine and increase the molecule's lipophilicity. Following this, the phenolic hydroxyl or the carboxylic acid group can be derivatized with a linker. For instance, to attach a peptide linker, the carboxylic acid of the protected this compound would be activated (e.g., as an acyl chloride or using coupling agents like DCC/NHS) and then reacted with the terminal amino group of the peptide linker.

Table 1: Examples of Enzyme-Labile Linkers for Potential Integration with this compound

| Linker Type | Cleavage Enzyme | Attachment Site on Acetyl 4-ASA | Representative Linker Structure |

| Peptide Linker | Cathepsin B | Carboxylic Acid | -Gly-Phe-Leu-Gly- |

| (Acyloxy)alkoxy | Esterases | Carboxylic Acid | -CH₂(OAc) |

| Carbonate Ester | Esterases | Phenolic Hydroxyl | -C(O)O-Alkyl |

| Phosphate (B84403) Ester | Alkaline Phosphatases | Phenolic Hydroxyl | -P(O)(OH)₂ |

Formation of Schiff Base, Azetidinone, and Thiazolidinone Analogues

The primary amino group of 4-aminosalicylic acid and its acetylated analogue provides a versatile handle for the synthesis of a variety of heterocyclic derivatives, including Schiff bases, azetidinones, and thiazolidinones. These modifications are of significant interest in medicinal chemistry for modulating the biological activity profile of the parent molecule.

Schiff Base Formation:

Schiff bases, or imines, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. In the context of 4-aminosalicylic acid, the 4-amino group readily reacts with various substituted aromatic or heterocyclic aldehydes. The reaction is generally carried out in a suitable solvent like ethanol (B145695) or methanol, often with a catalytic amount of an acid such as glacial acetic acid, and may require refluxing. ejbps.comijiset.com

A general synthetic route involves stirring a methanolic or ethanolic solution of 4-aminosalicylic acid with an equimolar amount of the corresponding aldehyde. researchgate.netijiset.com The reaction mixture is often refluxed for a period of time, after which the resulting Schiff base precipitates and can be isolated by filtration. ijiset.com For example, the reaction of 4-aminosalicylic acid with substituted 2-chloro-, 2-hydroxy-, and 2-thio-3-formylquinolines in refluxing ethanol with a catalytic amount of glacial acetic acid affords the corresponding Schiff bases. ejbps.com

Azetidinone and Thiazolidinone Formation:

The synthesized Schiff bases serve as key intermediates for the construction of four-membered (azetidinone) and five-membered (thiazolidinone) heterocyclic rings.

Azetidinones (β-lactams): These are synthesized via the [2+2] cycloaddition reaction between the Schiff base and a ketene (B1206846), which is often generated in situ from an acetyl chloride derivative. A common method involves reacting the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in an inert solvent such as dioxane or DMF. sphinxsai.comnih.gov The base neutralizes the HCl formed during the reaction, facilitating the cyclization. For instance, a Schiff base of para-aminosalicylic acid can be treated with chloroacetyl chloride and trimethylamine (B31210) in dioxane at a low temperature (5-10°C) to yield the corresponding 3-chloro-2-substituted-4-oxoazetidinyl derivative. sphinxsai.com

Thiazolidinones: The formation of the 4-thiazolidinone (B1220212) ring is achieved by the cyclocondensation of a Schiff base with a compound containing a thiol group, most commonly thioglycolic acid (mercaptoacetic acid). The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) and often requires a catalyst such as anhydrous zinc chloride (ZnCl₂). ejbps.com The mixture is usually refluxed for several hours to drive the reaction to completion. ejbps.com The mechanism involves the nucleophilic attack of the thiol sulfur on the imine carbon, followed by cyclization and removal of a water molecule.

Table 2: Synthesis of Schiff Base, Azetidinone, and Thiazolidinone Derivatives of 4-Aminosalicylic Acid

| Derivative Type | Starting Materials | Reagents and Conditions | Product | Ref. |

| Schiff Base | 4-Aminosalicylic acid, Substituted 3-formylquinolines | Ethanol, Glacial Acetic Acid (cat.), Reflux | 4-(((substituted-quinolin-3-yl)methylene)amino)-2-hydroxybenzoic acid | ejbps.com |

| Schiff Base | 4-Aminosalicylic acid, o-vanillin | Methanol, Reflux | (E)-2-Hydroxy-4-((2-hydroxy-3-methoxybenzylidene)amino)benzoic acid | scholaris.ca |

| Azetidinone | Schiff base of p-aminosalicylic acid, Chloroacetyl chloride | Dioxane, Trimethylamine, 5-10°C | 4-(3-chloro-2-aryl-4-oxocyclobutyl)-2-hydroxybenzoic acid | sphinxsai.com |

| Thiazolidinone | Schiff base of 4-aminosalicylic acid, Thioglycolic acid | 1,4-Dioxane, Anhydrous ZnCl₂, Reflux | 2-hydroxy-4-((2-(substituted-quinolin-3-yl)-4-oxothiazolidin-3-yl)amino)benzoic acid | ejbps.com |

Ester and Amide Functionalization Approaches

Ester and amide derivatives of this compound are primarily explored to create prodrugs with modified physicochemical properties, such as lipophilicity and solubility, which can influence their absorption, distribution, and metabolic stability.

Ester Functionalization:

Esterification of 4-aminosalicylic acid can occur at either the carboxylic acid or the phenolic hydroxyl group. To selectively form an ester at the carboxylic acid, the phenolic hydroxyl group may need to be protected, although direct esterification is possible under certain conditions. The synthesis of aryl esters of 4-aminosalicylic acid has been achieved starting from 2-acetoxy-4-nitrobenzoyl chloride.

A common method for ester synthesis involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. However, for a molecule like 4-aminosalicylic acid, more specific methods are often employed to avoid side reactions. For instance, hybrid compounds containing a 4-aminosalicylic acid moiety have been prepared via esterification reactions with other biologically active molecules. benthamdirect.com This often involves the use of coupling agents to facilitate the reaction between the carboxylic acid of one molecule and the hydroxyl group of another.

Amide Functionalization:

The formation of amide bonds at the carboxylic acid group of 4-aminosalicylic acid is a widely used strategy for creating prodrugs. This approach often involves coupling the carboxylic acid with the amino group of another molecule, such as an amino acid or another drug. nih.gov

The synthesis of amide conjugates typically requires the activation of the carboxylic acid group of the protected 4-aminosalicylic acid (for example, with both the amino and hydroxyl groups protected). The activated acid, often in the form of an acyl chloride, is then reacted with the desired amine. nih.gov For example, 4-aminosalicylglycine has been synthesized by first protecting the amino and hydroxyl groups of 4-aminosalicylic acid, converting the carboxylic acid to an acyl chloride, reacting it with glycine, and then removing the protecting groups. nih.gov

Another approach involves the use of carbodiimide (B86325) coupling chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). nih.gov This method allows for the direct coupling of the carboxylic acid of 4-aminosalicylic acid with an amine under mild conditions. For example, a sodium alginate-4-aminosalicylic acid amide derivative has been synthesized by reacting 4-ASA with sodium alginate in the presence of EDC and NHS in a buffered solution. nih.gov While this example uses the free amino group of 4-ASA for another purpose, the principle of amide bond formation at the carboxyl group is well-established.

Table 3: Ester and Amide Functionalization of 4-Aminosalicylic Acid

| Functionalization | Reactants | Reagents and Conditions | Product Type | Ref. |

| Amide | 4-Aminosalicylic acid, Glycine | Protection of amino and hydroxyl groups, Acyl chloride formation, Deprotection | 4-Aminosalicylglycine | nih.gov |

| Amide | 4-Aminosalicylic acid, Sodium Alginate | EDC, NHS, MES buffer (pH 6.0), 25°C | Sodium Alginate-4-Aminosalicylic Acid Amide Conjugate | nih.gov |

| Ester/Amide | 4-Aminosalicylic acid, 4-Aminoquinoline derivatives | Esterification and Amidation reactions | Hybrid compounds | benthamdirect.com |

| Amide | 4-Aminosalicylic acid, D-phenylalanine/L-tryptophan | N-acyl amidase-based prodrug strategy | Amide conjugates | wjgnet.com |

Advanced Analytical and Spectroscopic Characterization Techniques for Acetyl 4 Aminosalicylic Acid and Its Derivatives

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental in the separation and quantification of Acetyl 4-aminosalicylic acid and its derivatives from complex matrices. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are among the most powerful tools employed for these purposes.

HPLC is a versatile and widely used technique for the analysis of this compound. Different modes of HPLC, such as reversed-phase and ion-pair chromatography, are tailored to specific analytical challenges.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for assessing the purity and quantifying the content of this compound and its parent compound, 4-aminosalicylic acid (PAS). This method typically utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase.

A study aimed at quantifying PAS and its major metabolite, N-acetyl-para-aminosalicylic acid (AcPAS), in biological samples like plasma, cerebrospinal fluid, and tissues, employed an RP-HPLC method with fluorescence detection. nih.govnih.gov The separation was achieved on a reversed-phase C18 column with a gradient mobile phase consisting of a potassium phosphate (B84403) buffer and methanol. nih.gov This method demonstrated high sensitivity, with lower limits of quantification for both PAS and AcPAS at 50 ng/ml in plasma and 17 ng/g in tissues. nih.govnih.gov The precision of the method was also high, with intra-day and inter-day variations not exceeding 5% and 8%, respectively. nih.govnih.gov

The identity of the synthesized N-acetylated derivative was confirmed using HPLC-MS, NMR, and HPLC-DAD, with a purity found to be greater than 99.1%. nih.gov The selectivity of the method was confirmed by the clear separation of PAS, AcPAS, and an internal standard, with distinct retention times and no interference from endogenous components. nih.gov

Table 1: RP-HPLC Method Parameters for PAS and AcPAS Analysis

| Parameter | Value |

|---|---|

| Column | Reversed-phase Econosphere C18 (5 µm, 250 × 4.6 mm) |

| Guard Column | Spherisorb guard column (5 µm, 10 × 4.6 mm) |

| Mobile Phase A | 17.5 mM potassium phosphate buffer (pH 3.5) |

| Mobile Phase B | Methanol |

| Flow Rate | 1.0 ml/min |

| Detection | Fluorescence (Excitation: 337 nm, Emission: 432 nm) |

| Retention Time (PAS) | 10.64 min |

| Retention Time (AcPAS) | 14.54 min |

Data sourced from a study on HPLC analysis of para-aminosalicylic acid and its metabolite. nih.gov

Another RP-HPLC method was developed for the simultaneous determination of aspirin (B1665792), salicylic (B10762653) acid, and caffeine, utilizing a Hypersil C18 column and an isocratic mobile phase of water-methanol-acetic acid. researchgate.net This highlights the adaptability of RP-HPLC for analyzing various salicylic acid derivatives.

Ion-pair HPLC is a valuable technique for the analysis of ionic and highly polar compounds like this compound, which may show poor retention in conventional RP-HPLC. This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its retention on a reversed-phase column.

An ion-pair HPLC method was developed for the simultaneous determination of p-aminosalicylic acid (PAS) and its degradation product, m-aminophenol (MAP), in a pharmaceutical formulation. researchgate.net This method utilized a Chromolith SpeedROD RP-18e column and a mobile phase containing tetrabutylammonium (B224687) hydrogen sulphate as the ion-pairing reagent. researchgate.net The use of an ion-pairing reagent improved the resolution and peak shapes of the analytes. researchgate.net The method was validated and proven to be effective for stability testing of the dosage form. researchgate.net

The combination of ion-pairing chromatography with other techniques can provide complementary approaches for the targeted analysis of polar metabolites. scispace.com For instance, tributylamine (B1682462) can be used as an ion-pairing agent to retain acidic compounds. scispace.com

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species, making it an excellent method for studying the metabolites of this compound. CZE separates analytes based on their charge-to-size ratio in an electric field.

A CZE method was developed for the determination of p-aminosalicylic acid (PAS) and its metabolite, N-acetyl-p-aminosalicylic acid (N-acetyl-PAS), in urine without the need for sample pretreatment. nih.gov This method demonstrated a good separation of the analytes within a short run time of 12 minutes. nih.gov The technique has also been used to determine amino acid indicators of herring ripening during salting, showcasing its versatility. mdpi.com

CZE offers several advantages over traditional liquid chromatography, including high separation efficiency, rapid analysis, and low consumption of samples and reagents. semanticscholar.org When coupled with mass spectrometry (CE-MS), it provides a powerful tool for the simultaneous determination of multiple drugs and their metabolites in biological fluids like urine. semanticscholar.org For the analysis of free amino acids, a low acidic pH can be used to impart a positive charge on the analytes, and the choice of electrolyte, such as formic acid, is crucial for optimal resolution and peak shape. researchgate.net

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size or hydrodynamic volume. It is a valuable tool for studying the conformational changes and aggregation of biomolecules, and can be applied to derivatives of this compound, particularly when they are conjugated to larger molecules like proteins or peptides.

SEC is a reference method for the qualitative and quantitative analysis of protein aggregates. americanpharmaceuticalreview.comunige.ch The technique employs mild mobile phase conditions that minimize the impact on the conformational structure of the analytes. americanpharmaceuticalreview.comunige.ch Recent advancements in SEC have led to the use of columns with smaller particle sizes (sub-3 µm), known as ultra-high performance SEC (UHP-SEC), which allows for faster and more efficient separations. americanpharmaceuticalreview.comunige.ch

While direct conformational studies of the small molecule this compound itself via SEC are not common, the technique becomes highly relevant when this compound is used as a probe or is part of a larger bioconjugate. biosynth.com For instance, a probe with a conformational change upon binding to its target can be easily separated from other components by SEC. biosynth.com

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Probes for Molecular Structure and Electronic Properties

Spectroscopic techniques provide invaluable information about the molecular structure, bonding, and electronic properties of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for characterization.

The structural elucidation of amino acid derivatives and small peptides often involves a combination of theoretical methods and experimental spectroscopy, including linear polarized infrared (IR-LD) and Raman spectroscopy. nih.gov The identity of synthesized N-acetyl-p-aminosalicylic acid has been confirmed by a combination of HPLC-MS, NMR, and HPLC-DAD. nih.gov The purity of N-acetylated derivatives has been confirmed by NMR, HPLC-PDA, and HPLC/MS. upce.cz

Detailed characterization of novel 4-aminosalicylic acid derivatives has been achieved through a suite of spectroscopic techniques including Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. elte.hu Computational tools are also employed to investigate the structure-activity relationship and pharmaceutical potential of 4-Amino salicylic acid based on spectroscopic data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of this compound, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | Multiplet |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| Acetyl-CH₃ | 2.0 - 2.5 | Singlet |

| Carboxyl-OH | > 10 | Broad Singlet |

| Phenolic-OH | Variable | Broad Singlet |

| Amide-NH | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. While explicit ¹³C NMR data for this specific compound is not detailed in the search results, studies on related compounds provide expected chemical shift ranges. For instance, in a study of 4-aminosalicylic acid, ¹³C NMR data was used for characterization. ebi.ac.uk For this compound, the carbonyl carbon of the carboxylic acid would resonate at a downfield chemical shift, typically in the range of δ 165-185 ppm. The carbonyl carbon of the acetyl group would appear in a similar region, around δ 168-172 ppm. The aromatic carbons would exhibit signals between δ 110-160 ppm, with their specific shifts influenced by the positions of the hydroxyl, acetamido, and carboxyl substituents. The methyl carbon of the acetyl group would have a characteristic upfield signal, generally between δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxyl C=O | 165 - 185 |

| Acetyl C=O | 168 - 172 |

| Aromatic C-OH | 150 - 165 |

| Aromatic C-NH | 135 - 150 |

| Aromatic C-H & C-COOH | 110 - 140 |

| Acetyl CH₃ | 20 - 30 |

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR)

Vibrational spectroscopy, particularly Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in this compound. The analysis of its parent compound, 4-aminosalicylic acid, reveals characteristic absorption bands. chemicalbook.com For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The O-H stretch of the phenolic group would appear around 3200-3600 cm⁻¹. A key feature would be the C=O stretching vibrations. The carboxylic acid carbonyl would absorb strongly around 1700-1725 cm⁻¹, while the amide carbonyl (from the acetyl group) would be observed around 1630-1680 cm⁻¹. The N-H stretch of the amide would be seen around 3250-3350 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. Studies on derivatives of 4-aminosalicylic acid have utilized FTIR to characterize the synthesized compounds. elte.huresearchgate.netsemanticscholar.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Phenolic | O-H Stretch | 3200 - 3600 |

| Amide | N-H Stretch | 3250 - 3350 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Amide | C=O Stretch | 1630 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic | C-H Stretch | > 3000 |

Mass Spectrometry (MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound. With a molecular formula of C₉H₉NO₄, its molecular weight is 195.17 g/mol . biosynth.comscbt.com Electrospray Ionization (ESI)-MS is particularly useful for analyzing such polar compounds.

In positive-ion ESI-MS, this compound (N-acetyl-4-ASA) is expected to show a protonated molecular ion [M+H]⁺ at m/z 196. upce.cz It may also form a sodium adduct [M+Na]⁺ at m/z 218. upce.cz Fragmentation of the [M+H]⁺ ion can lead to the loss of a water molecule, resulting in a fragment at m/z 178 [M+H–H₂O]⁺, and a subsequent loss of ketene (B1206846) (CH₂CO) to produce a fragment at m/z 136 [M+H–H₂O–CH₂CO]⁺. upce.cz These fragmentation patterns are crucial for confirming the structure of the molecule. High-resolution mass spectrometry can provide the exact mass of the ions, further validating the elemental composition. An online mass spectrometry database, mzCloud, contains 146 mass spectra for N-Acetyl-4-aminosalicylic acid, obtained using an Orbitrap Elite instrument with ESI ionization. mzcloud.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The parent compound, 4-aminosalicylic acid, exhibits maximum absorption wavelengths at 237 nm, 279 nm, and 305 nm in alcohol. nih.gov Acetylation of the amino group in this compound would likely cause a shift in these absorption maxima due to the alteration of the electronic properties of the chromophore.

Fluorescence spectroscopy can also be employed for the analysis of this compound. N-Acetyl-4-aminosalicylic acid has been reported to have a fluorescence emission maximum at 370 nm with a high fluorescence quantum yield of 0.93. biosynth.com This intrinsic fluorescence can be utilized for its detection and quantification. nih.gov For comparison, the related compound N-acetyl-5-aminosalicylic acid shows a peak excitation at 312 nm and a peak emission at 437 nm. researchgate.net

X-ray Powder Diffraction (XRD) for Solid-State Characterization

X-ray Powder Diffraction (XRD) is a key technique for characterizing the solid-state structure of this compound. It can determine whether the compound exists in a crystalline or amorphous state and can identify different polymorphic forms. While specific XRD data for this compound is not present in the provided results, the study of cocrystals and salts of its parent compound, 4-aminosalicylic acid, highlights the importance of this technique in solid-state analysis. mdpi.comresearchgate.netbgu.ac.il The characterization of a hydrogel containing 4-aminosalicylic acid also utilized XRD. ebi.ac.ukebi.ac.uk The diffraction pattern obtained from an XRD experiment is unique to a specific crystalline structure and can be used as a fingerprint for identification and quality control.

Molecular Mechanisms and in Vitro Biological Interactions of Acetyl 4 Aminosalicylic Acid and Its Precursors

Enzymatic Biotransformation and Inactivation Pathways

The metabolic fate of 4-aminosalicylic acid (4-ASA) is intrinsically linked to its therapeutic activity. A primary pathway for its biotransformation involves enzymatic acetylation, a process that significantly alters its biological properties. This section details the role of specific enzymes in this process and the subsequent impact on the compound's efficacy.

Role of Arylamine N-Acetyltransferase (NAT) in Acetylation Processes

Arylamine N-acetyltransferases (NATs) are cytosolic enzymes responsible for the transfer of an acetyl group from the cofactor acetyl coenzyme A (AcCoA) to arylamine compounds, such as 4-ASA. asm.org This process, known as N-acetylation, is a critical step in the metabolism and detoxification of various xenobiotics. In humans, two NAT isoenzymes, NAT1 and NAT2, have been identified, exhibiting distinct yet overlapping substrate specificities. nih.gov

Research has identified 4-aminosalicylic acid as a specific substrate for the NAT1 isoenzyme. reactome.org The enzymatic reaction proceeds via a "ping-pong bi-bi" mechanism, which involves two sequential steps. First, AcCoA binds to the NAT1 enzyme, leading to the formation of an acetylated enzyme intermediate. Following this, the arylamine substrate, in this case, 4-ASA, binds to the acetylated enzyme, resulting in the formation of the acetylated product, N-acetyl-4-aminosalicylic acid, and the release of coenzyme A. nih.gov The catalytic activity of NAT1 is dependent on the concentration of AcCoA. nih.gov

The kinetic parameters of NAT1-mediated acetylation can vary based on genetic polymorphisms in the NAT1 gene, which can lead to differences in enzyme activity and stability among individuals. nih.govnih.gov Studies on the prototypic NAT1 substrate, p-aminobenzoic acid (PABA), which is structurally similar to 4-ASA, provide insight into the enzyme's kinetics.

| Parameter | Value |

|---|---|

| Apparent Vmax (nmol/min/mg) | 14.8 ± 0.6 |

| Apparent Km for AcCoA (µM) | 168.3 ± 31.7 |

This table presents representative kinetic data for the NAT1 enzyme with a substrate structurally similar to 4-aminosalicylic acid, illustrating the enzyme's activity and affinity for its cofactor. nih.gov

Impact of Acetylation on Antimicrobial and Anti-inflammatory Efficacy (In Vitro)

The acetylation of 4-aminosalicylic acid to form Acetyl 4-aminosalicylic acid is a critical inactivation pathway that significantly diminishes its therapeutic efficacy. asm.org In vitro studies have demonstrated that the N-acetylated metabolite has substantially reduced antimicrobial and anti-inflammatory properties compared to the parent compound.

In the context of its antimicrobial activity against Mycobacterium tuberculosis, the acetylation of 4-ASA by the bacterial arylamine N-acetyltransferase (TBNAT) leads to its inactivation. asm.org Overexpression of this enzyme in M. tuberculosis results in resistance to the drug. The minimum inhibitory concentration (MIC) of 4-ASA is significantly higher for strains that can effectively acetylate the drug, indicating a loss of antibacterial potency. While the acetylated form, AcPAS, might still be incorporated into the folate pathway, it is with a much lower efficiency. asm.org

| Compound | MIC (µM) |

|---|---|

| 4-Aminosalicylic acid (4-ASA) | 2.60 |

| Compound 17 (a 4-ASA derivative) | >30.58 |

| Compound 19 (a 4-ASA derivative) | 1.11 |

| Compound 20 (a 4-ASA derivative) | 1.04 |

This table shows the antimicrobial activity of 4-ASA and some of its chemically modified derivatives against Mycobacterium tuberculosis. Note that while specific MIC data for this compound was not available in the cited source, the data for other derivatives illustrates how structural modifications impact efficacy. nih.gov

Regarding its anti-inflammatory effects, which are thought to be mediated through the inhibition of nuclear factor (NF)-κB, the conversion to this compound also leads to a reduction in activity. nih.gov Studies comparing the cellular uptake of aminosalicylates and their N-acetylated metabolites in human colonic epithelial cells have shown a significantly lower uptake of the acetylated form. nih.gov This reduced cellular penetration likely contributes to the diminished anti-inflammatory effect observed in vivo.

Interruption of Microbial Folate Biosynthesis Pathways

The primary antimicrobial mechanism of 4-aminosalicylic acid against Mycobacterium tuberculosis involves its action as a prodrug that targets the folate biosynthesis pathway. nih.govnih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), 4-ASA is metabolically incorporated into the pathway, leading to the production of a non-functional antimetabolite that ultimately inhibits a crucial enzyme. nih.govnih.gov

Competitive Inhibition of Pteridine (B1203161) Synthetase

While initially thought to act as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), also known as pteridine synthetase, much like sulfonamides, recent evidence suggests a more complex mechanism for 4-ASA. nih.govpatsnap.com Although it can compete with PABA for the active site of DHPS, its primary role is not to block the enzyme but to act as an alternative substrate. nih.govnih.gov This means that instead of simply inhibiting the enzyme, 4-ASA is actively used by DHPS in the folate synthesis pathway.

Incorporation into Dihydrofolate Synthesis via DHPS and DHFS

As an alternative substrate, 4-ASA is incorporated by dihydropteroate synthase (DHPS) in a reaction with 7,8-dihydropterin (B103510) pyrophosphate (DHPPP) to form a hydroxylated dihydropteroate analog. nih.govnih.gov This product is then further processed by dihydrofolate synthase (DHFS), which adds a glutamate (B1630785) moiety to create a hydroxyl dihydrofolate antimetabolite. nih.govnih.gov This sequential incorporation by DHPS and DHFS is a key step in the bioactivation of 4-ASA into its toxic form. nih.gov

In vitro enzymatic assays have shown that DHPS recognizes 4-ASA as a substrate with an affinity comparable to its natural substrate, PABA. nih.gov

| Substrate | Km (µM) |

|---|---|

| para-Aminobenzoic acid (pABA) | 11.4 ± 0.1 |

| para-Aminosalicylic acid (PAS/4-ASA) | 17.7 ± 0.1 |

This table displays the affinity of DHPS for its natural substrate, pABA, and for 4-aminosalicylic acid (PAS), demonstrating that 4-ASA is an effective substrate for the enzyme. nih.gov

Formation of Hydroxyl Dihydrofolate Antimetabolites and DHFR Inhibition

The final step in this metabolic sabotage is the inhibition of dihydrofolate reductase (DHFR) by the newly formed hydroxyl dihydrofolate antimetabolite. nih.govnih.gov DHFR is a critical enzyme in the folate pathway, responsible for reducing dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. ebrary.netmdpi.com By inhibiting DHFR, the hydroxyl dihydrofolate antimetabolite effectively blocks the entire folate pathway, leading to a depletion of essential precursors for DNA, RNA, and protein synthesis, which ultimately results in a bacteriostatic effect on Mycobacterium tuberculosis. nih.govnih.gov Therefore, 4-aminosalicylic acid acts as a prodrug that is bioactivated by the very pathway it is destined to inhibit. nih.gov

Intracellular Signaling Modulation (In Vitro)

The in vitro effects of this compound on intracellular signaling pathways are a subject of scientific inquiry, particularly concerning its potential anti-inflammatory mechanisms. Research has explored its interactions with the Nuclear Factor (NF)-κB pathway and the arachidonic acid metabolism cascade.

Nuclear Factor (NF)-κB Pathway Inhibition

Interaction with Arachidonic Acid Metabolism Components

In vitro studies have indicated that 4-aminosalicylic acid does not significantly interact with the key components of the arachidonic acid metabolism pathway. Specifically, research on human neutrophils has shown that 4-aminosalicylic acid, unlike its isomer 5-aminosalicylic acid, does not have an inhibitory effect on the lipoxygenation of arachidonic acid. nih.gov This suggests a lack of interference with the production of pro-inflammatory leukotrienes.

Furthermore, studies on the acetylated form of the related compound, 5-aminosalicylic acid, found it to be ineffective at inhibiting the release of leukotriene B4 and 5-hydroxyeicosatetraenoic acid (5-HETE) in human polymorphonuclear leukocytes. nih.gov This finding, coupled with the inactivity of 4-aminosalicylic acid itself in this pathway, strongly suggests that this compound is unlikely to have a direct inhibitory effect on the components of arachidonic acid metabolism.

Immunological Activities (In Vitro)

The in vitro immunological activities of aminosalicylates have been an area of interest to understand their therapeutic mechanisms. The following subsection details the observed effects on lymphocyte activation.

Inhibition of T and B Lymphocyte Activation

In vitro studies have demonstrated that aminosalicylates can inhibit the activation of both T and B lymphocytes. Specifically, 4-aminosalicylic acid has been shown to dose-dependently inhibit the activation of these immune cells when stimulated by pokeweed mitogen. nih.govnih.gov Pokeweed mitogen is a lectin used in laboratory settings to stimulate the proliferation and differentiation of both T and B cells. nih.govnih.govresearchgate.netplos.org The inhibitory effect on lymphocyte activation suggests a potential mechanism for modulating immune responses. However, specific data from in vitro studies detailing the precise concentrations and the extent of inhibition by this compound on T and B lymphocyte activation are not extensively detailed in the currently available literature.

Antimicrobial Spectrum and Activity (In Vitro)

The antimicrobial properties of 4-aminosalicylic acid and its derivatives have been primarily investigated in the context of mycobacterial infections. The following subsection focuses on the in vitro bacteriostatic action against Mycobacterium tuberculosis.

Bacteriostatic Action against Mycobacterium tuberculosis

Para-aminosalicylic acid (PAS), the non-acetylated precursor of this compound, is known to have a bacteriostatic effect on Mycobacterium tuberculosis. However, in vitro studies have demonstrated that the acetylation of PAS to form this compound (AcPAS) significantly diminishes its antitubercular activity. researchgate.net

Research has shown that the arylamine N-acetyltransferase from M. tuberculosis can acetylate PAS, leading to its inactivation. researchgate.net This enzymatic conversion is a mechanism of drug resistance for the microorganism. researchgate.net The minimum inhibitory concentration (MIC) of PAS against M. tuberculosis H37Ra was determined to be 0.02 µg/ml (0.1 µM). In contrast, the MIC for AcPAS was found to be 10 µg/ml (50 µM), indicating a substantial reduction in its ability to inhibit the growth of the bacteria. While AcPAS is largely considered inactive, it may still possess some weak antituberculosis activity. researchgate.net

Table 1: In Vitro Activity of PAS and AcPAS against Mycobacterium tuberculosis H37Ra

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| para-Aminosalicylic acid (PAS) | 0.02 µg/ml (0.1 µM) |

| This compound (AcPAS) | 10 µg/ml (50 µM) |

Evaluation of Derivatives against Gram-Positive and Gram-Negative Bacterial Strains

The precursor molecule, 4-aminosalicylic acid (also known as para-aminosalicylic acid or PAS), is recognized for its antibacterial properties, particularly its bacteriostatic activity against Mycobacterium tuberculosis. chemimpex.comnih.gov Its mechanism involves inhibiting folate synthesis in the bacteria, which suppresses growth and reproduction. chemimpex.comnih.gov Research into novel formulations has shown that a nanodelivery system incorporating para-aminosalicylic acid demonstrated activity against both Gram-positive and Gram-negative bacteria. ebi.ac.uk

Derivatives of 4-aminosalicylic acid, such as certain azomethine compounds, have been synthesized and screened for their antibacterial activities. jocpr.com Similarly, studies on other benzoic acid derivatives have revealed antimicrobial activity against Gram-positive bacterial strains. nih.gov For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative have shown inhibitory effects on the growth of Enterococcus faecium. nih.gov

Assessment of Antifungal Efficacy (In Vitro)

Derivatives of salicylic (B10762653) acid have been evaluated for their in vitro antifungal activity against various fungal strains, primarily species from the genus Candida. scilit.commdpi.com In a study involving a series of synthesized salicylic acid derivatives, several compounds demonstrated bioactivity against Candida albicans, Candida tropicalis, and Candida krusei. scilit.commdpi.com

The antifungal efficacy was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). Among the tested compounds, N-cyclohexyl-2-hydroxybenzamide was identified as having the most significant antifungal profile, showing a MIC of 570.05 μM against most of the tested strains. scilit.commdpi.com Other derivatives, such as N-4-methoxybenzyl-2-hydroxybenzamide, also showed potent activity, particularly against C. krusei. mdpi.com The research indicated that the presence of specific structural features, like a six-membered cyclic alkyl side chain or a 4-methoxy-benzyl substituent, can potentiate the antifungal activity. mdpi.com

| Compound Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) (μM) |

|---|---|---|

| N-isobutyl-2-hidroxybenzamide | C. albicans ATCC 90028 | 1293.73 |

| N-cyclohexyl-2-hydroxybenzamide | C. albicans ATCC 90028 | 570.05 |

| N-cyclohexyl-2-hydroxybenzamide | C. krusei CBS 573 | 570.05 |

| N-cyclohexyl-2-hydroxybenzamide | C. tropicalis CBS 94 | 1140.10 |

| N-4-methoxybenzyl-2-hydroxybenzamide | C. krusei CBS 573 | 485.83 |

| N-4-methylbenzyl-2-hydroxybenzamide | C. albicans CBS 5602 | 2072.20 |

| N-4-fluorbenzyl-2-hiydroxybenzamide | C. albicans CBS 5602 | 2038.74 |

Interactions with Biological Transporters and Receptors (In Vitro)

Organic Anion Transporters 1 (OAT1) and 3 (OAT3) are members of the solute carrier (SLC22) family of transporters. nih.govnih.gov These transporters are primarily expressed on the basolateral membrane of proximal tubule cells in the kidney. nih.govnih.govsolvobiotech.com Their main function is to mediate the uptake of a wide array of organic anions from the blood into the renal cells, which is a critical step in the active renal secretion of these substances into the urine. nih.govsolvobiotech.com

OAT1 and OAT3 are multispecific exchangers that transport predominantly anionic substrates against a concentration gradient. solvobiotech.com They have strongly overlapping substrate specificities, which include a vast range of endogenous metabolites, toxins, and numerous drugs such as penicillins, NSAIDs, and antivirals. nih.govsolvobiotech.com Given their role in transporting small molecule organic anions, it is plausible that they recognize and transport compounds like this compound and its related anionic derivatives, facilitating their elimination from the systemic circulation. nih.govnih.gov The function of these transporters is crucial for regulating the systemic levels of many endogenous and exogenous compounds. nih.gov

Salicylanilide derivatives have been identified as potent inhibitors of the protein tyrosine kinase associated with the Epidermal Growth Factor Receptor (EGFR). nih.gov The mechanism is believed to be competitive with ATP at the enzyme's active site. nih.govresearchgate.net A pharmacophore model suggests that the salicylic acid function within these derivatives can act as a replacement for the pyrimidine (B1678525) ring found in other known EGFR tyrosine kinase inhibitors like 4-anilinoquinazoline. nih.gov

A series of synthesized salicylanilides demonstrated significant and selective inhibitory activity against EGFR tyrosine kinase. nih.gov Several of these derivatives exhibited high potency, with IC50 values in the nanomolar range, indicating a strong inhibitory effect on the receptor's kinase activity. nih.gov

| Salicylanilide Derivative (Compound No.) | IC50 (nM) |

|---|---|

| Compound 28 | 23 - 71 |

| Compound 16 | 23 - 71 |

| Compound 20 | 23 - 71 |

| Compound 6 | 23 - 71 |

| Compound 15 | 23 - 71 |

Computational Chemistry and Theoretical Modeling in Acetyl 4 Aminosalicylic Acid Research

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations are foundational in the computational study of Acetyl 4-aminosalicylic acid, providing a detailed view of its intrinsic properties and behavior over time.

Ab Initio and Density Functional Theory (DFT) for Structural and Spectroscopic Predictions

While specific ab initio and Density Functional Theory (DFT) studies exclusively focused on this compound are not widely available in published literature, the established methodologies are routinely applied to similar molecules, such as acetylsalicylic acid and other aminobenzoic acid derivatives. These studies typically employ functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p) to perform geometry optimization.

This process calculates the lowest energy conformation of the molecule, predicting key structural parameters. For a molecule like this compound, this would yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters for Aromatic Systems (Illustrative) (Note: This table is illustrative of typical DFT output; specific data for this compound is not available in the cited literature.)

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å | B3LYP/6-311++G(d,p) |

| C=O (carboxyl) Bond Length | ~1.21 Å | B3LYP/6-311++G(d,p) |

| C-O (ester) Bond Length | ~1.36 Å | B3LYP/6-311++G(d,p) |

| C-N (amino) Bond Length | ~1.39 Å | B3LYP/6-311++G(d,p) |

| C-C-C (aromatic) Bond Angle | ~120° | B3LYP/6-311++G(d,p) |

Furthermore, frequency calculations based on the optimized geometry can predict vibrational spectra (Infrared and Raman). This allows for the assignment of characteristic spectral bands to specific molecular motions, such as the stretching of the carbonyl (C=O) groups in the acetyl and carboxylic acid moieties, and the N-H stretching of the amino group.

Molecular Orbital Analysis (e.g., HOMO-LUMO, NBO)

Molecular orbital analysis provides critical information about the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions. By analyzing the donor-acceptor interactions, NBO can quantify the stability conferred by hyperconjugation and delocalization of electron density within the molecule. For this compound, NBO analysis would reveal the interactions between the lone pairs of oxygen and nitrogen atoms with the antibonding orbitals of the aromatic ring and carbonyl groups, providing insight into the molecule's electronic stabilization.

Table 2: Key Electronic Properties from Molecular Orbital Analysis (Illustrative) (Note: This table illustrates typical parameters derived from such analyses; specific data for this compound is not available in the cited literature.)

| Property | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| NBO Charges | Calculated atomic charges based on the distribution of electrons in natural bond orbitals. |

Conformational Landscape Analysis

The biological activity of a flexible molecule like this compound is often determined by its three-dimensional shape or conformation. Conformational landscape analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. This analysis identifies the most stable low-energy conformers and the energy barriers between them. For this compound, key rotations would occur around the bonds connecting the carboxylic and acetyl groups to the benzene (B151609) ring. Understanding the preferred conformations is crucial for predicting how the molecule will fit into the binding site of a target protein.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities with Target Proteins

While specific molecular docking studies featuring this compound as the ligand are not prominent in the literature, research on its parent compound, 4-aminosalicylic acid, and its derivatives suggests potential biological targets. These include enzymes in the folate pathway of Mycobacterium tuberculosis, such as dihydropteroate (B1496061) synthase (DHPS), as well as inflammatory targets like cyclooxygenase (COX) enzymes.

A typical docking study would involve:

Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and assigning charges.

Generating a 3D conformation of this compound.

Using a docking algorithm to systematically explore possible binding poses of the ligand within the protein's active site.

Scoring the poses based on a function that estimates the binding affinity (e.g., in kcal/mol).

The results would predict the most likely binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and specific amino acid residues in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a series of derivatives related to this compound, a QSAR study would involve:

Synthesizing and testing a set of related compounds for a specific biological activity (e.g., IC50 values for enzyme inhibition).

Calculating a range of molecular descriptors for each compound. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), and topological indices.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates the descriptors with the observed biological activity.

A resulting QSAR model, often expressed as an equation, can highlight which molecular properties are most important for the desired activity, thereby guiding the design of more potent analogues. For instance, studies on related salicylic (B10762653) acid derivatives have shown that properties like hydrophobicity (LogP) and total molecular energy can be key contributors to their inhibitory action against targets like COX-1.

In Silico Metabolic Pathway Analysis and Enzyme Kinetics Modeling

Computational, or in silico, approaches have become indispensable tools in modern drug discovery and development for predicting the metabolic fate of xenobiotics. These methods allow for the early identification of potential metabolic pathways and the enzymes responsible for these transformations, thereby guiding further experimental studies. For this compound, in silico analysis can predict its biotransformation, which is likely to involve hydrolysis and conjugation reactions common to acetylated and salicylic acid-based compounds.

Predictive models for drug metabolism typically fall into two categories: ligand-based and structure-based approaches. Ligand-based methods utilize the chemical structure of the molecule to predict its interaction with metabolizing enzymes, while structure-based methods rely on the three-dimensional structures of these enzymes. For this compound, a primary predicted metabolic pathway is the hydrolysis of the acetyl group to yield 4-aminosalicylic acid. This reaction is likely catalyzed by esterase enzymes present in the blood and various tissues.

Further metabolism of the resulting 4-aminosalicylic acid can be predicted by considering its structure. The presence of a carboxylic acid group suggests that it can undergo conjugation reactions, such as glucuronidation, to form acyl and phenolic glucuronides. The amino group also presents a site for potential N-acetylation, a common metabolic route for aromatic amines. Computational software can model the interaction of this compound and its metabolites with key drug-metabolizing enzymes, such as Cytochrome P450 (CYP) isoforms, UDP-glucuronosyltransferases (UGTs), and N-acetyltransferases (NATs). While specific in silico studies on this compound are not extensively documented in the available literature, the metabolic pathways of the closely related compound acetylsalicylic acid (aspirin) have been modeled. For aspirin (B1665792), hydrolysis to salicylic acid is the primary metabolic step, followed by conjugation with glycine (B1666218) and glucuronic acid.

Table 1: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite | Enzyme Family |

|---|---|---|

| Deacetylation | 4-aminosalicylic acid | Esterases |

| N-acetylation | N-acetyl-4-aminosalicylic acid | N-acetyltransferases (NATs) |

| Glucuronidation | Acyl and phenolic glucuronides | UDP-glucuronosyltransferases (UGTs) |

| Glycine Conjugation | Salicyluric acid analogue | Glycine N-acyltransferase |

Prediction of Molecular Reactivity and Electronic Properties (e.g., MEP)

Computational chemistry provides powerful tools for predicting the molecular reactivity and electronic properties of chemical compounds. For this compound, methods such as Density Functional Theory (DFT) can be employed to understand its structural and electronic characteristics, which are fundamental to its biological activity and reactivity.

One of the key electronic properties that can be calculated is the Molecular Electrostatic Potential (MEP). The MEP is a visual representation of the electrostatic potential on the surface of a molecule and is invaluable for predicting how a molecule will interact with other molecules, including biological targets. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and acetyl groups, indicating these as sites for hydrogen bonding and interaction with positively charged residues in a biological receptor. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

The reactivity of a molecule can also be assessed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For aromatic compounds like this compound, these orbitals are typically delocalized over the benzene ring. Computational studies on the related compound 4-aminosalicylic acid have utilized DFT to analyze its frontier orbitals and HOMO-LUMO gap, providing insights into its charge-transfer properties and interaction with other molecules. researchgate.net

Quantum-chemical calculations can also provide values for various molecular descriptors that quantify reactivity. These include electronegativity, chemical hardness, and softness. These descriptors, derived from the energies of the frontier orbitals, offer a quantitative measure of a molecule's reactivity and can be used in Quantitative Structure-Activity Relationship (QSAR) studies. While specific DFT studies on this compound are not widely reported, data from computational analyses of acetylsalicylic acid and 4-aminosalicylic acid can provide valuable approximations. For instance, DFT calculations on acetylsalicylic acid have been used to analyze its geometrical structure, atomic charges, and HOMO-LUMO energies, which are crucial for understanding the molecular mechanisms of its pharmacological action. derpharmachemica.com

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NO₄ | PubChem |

| Molecular Weight | 195.17 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 195.05315777 Da | PubChem |

| Monoisotopic Mass | 195.05315777 Da | PubChem |

| Topological Polar Surface Area | 89.6 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

Emerging Research Perspectives and Future Directions for Acetyl 4 Aminosalicylic Acid

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the mechanism of action of Acetyl 4-aminosalicylic acid, researchers are turning to multi-omics approaches. arxiv.orgelifesciences.org This systems biology strategy involves the simultaneous analysis of multiple layers of biological information—such as the genome, transcriptome, proteome, and metabolome—to construct a comprehensive model of a drug's effect on a pathogen or host cell. mdpi.commixomics.orgnih.gov

Integrating these diverse datasets can reveal complex interactions and pathways that are not apparent from single-omics analyses alone. arxiv.orgmixomics.org For this compound, a multi-omics investigation could elucidate its precise molecular targets, off-target effects, and the cellular response to treatment, including the emergence of resistance.

A hypothetical multi-omics workflow to study this compound's effect on a pathogen might include:

Transcriptomics (RNA-Seq): This would measure the expression levels of all genes in the pathogen's cells after exposure to the compound. It can identify which genes and pathways are upregulated or downregulated, providing clues about the cellular stress response, metabolic shifts, and potential mechanisms of action. chemrxiv.org

Proteomics: By analyzing the entire protein content of the cells, proteomics can identify changes in protein abundance, post-translational modifications (like acetylation), and protein-protein interactions following drug treatment. nih.govmdpi.com This can help pinpoint the specific proteins targeted by the drug and the downstream consequences.

Metabolomics: This technique profiles the small-molecule metabolites within the cell. ed.ac.uk By comparing the metabolic profiles of treated and untreated cells, researchers can identify which metabolic pathways are disrupted by this compound, offering direct insight into its functional impact. mdpi.comnih.gov

Data Integration: The true power of this approach lies in integrating these datasets. arxiv.orgmixomics.org For example, an observed change in a metabolic pathway (metabolomics) could be linked to altered expression of the enzymes involved (proteomics) and the genes that code for them (transcriptomics). This integrated analysis provides a much stronger and more detailed understanding of the drug's mechanism. elifesciences.org

Table 3: Potential Applications of Multi-Omics for Understanding this compound

| Omics Layer | Technology | Potential Insights | References |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Identification of drug-responsive genes and pathways; understanding cellular stress responses. | chemrxiv.org |

| Proteomics | Mass Spectrometry | Pinpointing direct protein targets; detecting changes in protein expression and post-translational modifications. | nih.govmdpi.com |

| Metabolomics | Mass Spectrometry, NMR | Characterizing disruptions in metabolic pathways; identifying biomarkers of drug efficacy. | ed.ac.uknih.gov |

| Integrative Analysis | Computational Biology | Building comprehensive models of drug action; elucidating resistance networks; identifying novel therapeutic targets. | arxiv.orgelifesciences.orgmixomics.org |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of acetyl 4-aminosalicylic acid derivatives for high yield and purity?

- Methodological Answer : Optimize O-acylation reactions using 4-toluenesulfonic acid as a catalyst under anhydrous conditions. Key parameters include a molar ratio of 1:2.0 (salicylic acid to acetic anhydride), reaction temperature of 85°C, and 30-minute reaction time, achieving yields >97% . For derivatives like azo compounds, employ diazotization coupling reactions under controlled pH and temperature .

Q. What are the standard protocols for characterizing this compound’s purity and structural conformation?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity and X-ray crystallography (via SHELX software) for structural elucidation . Melting point analysis (135–145°C) and Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups like acetyl and amino moieties .

Q. How to evaluate the anti-inflammatory activity of this compound in vitro?

- Methodological Answer : Conduct cell-based assays using intestinal epithelial cells (e.g., Caco-2) pretreated with TNFα. Measure inhibition of inflammatory mediators (e.g., prostaglandins) via ELISA, with controls for pH and molarity (e.g., butyric acid, mannitol) .

Advanced Research Questions

Q. How to resolve contradictions in kinetic data for acetyltransferase activity involving this compound?

- Methodological Answer : Use the PNPA (p-nitrophenyl acetate) assay to determine kinetic parameters (Km, Vmax) under varying acetyl-CoA concentrations. Fit data to the Michaelis-Menten equation using software like KaleidaGraph, ensuring triplicate experiments with standard deviations . Address discrepancies by validating substrate specificity (e.g., arylamine vs. acetyl donor) .

Q. What advanced techniques are suitable for analyzing polymorphic forms of this compound salts?

- Methodological Answer : Employ differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphs. For structural refinement, use SHELXL for high-resolution crystallographic data, particularly for twinned crystals or low-symmetry systems .

Q. How to design hybrid compounds of this compound with dual anti-mycobacterial and anti-inflammatory activities?

- Methodological Answer : Synthesize triazole-containing hybrids via click chemistry. Evaluate dual activity using:

- Anti-mycobacterial : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis.

- Anti-inflammatory : NF-κB inhibition assays in THP-1 macrophages.

Validate structure-activity relationships (SAR) through molecular docking (e.g., AutoDock Vina) and in silico ADMET profiling .

Q. What strategies mitigate experimental artifacts in this compound’s reactivity studies?

- Methodological Answer : Control for pH-dependent degradation by conducting reactions in buffered solutions (pH 6.5–7.0). Use light-protected setups to prevent photodegradation, as 4-aminosalicylic acid derivatives are light-sensitive . For catalytic studies (e.g., zirconium complexes), pre-activate carboxyl groups using dicyclohexylcarbodiimide (DCC) .

Data Analysis and Reproducibility

Q. How to address variability in synthesis yields of this compound across different protocols?

- Methodological Answer : Systematically compare catalysts (e.g., 4-toluenesulfonic acid vs. sulfuric acid) and solvent systems (e.g., ethanol vs. toluene). Use Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry) and validate reproducibility via inter-laboratory trials .

Q. What computational tools support the refinement of this compound’s crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.